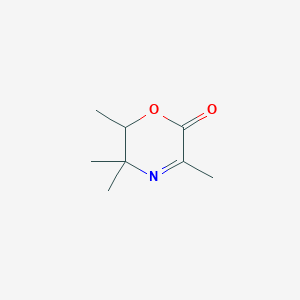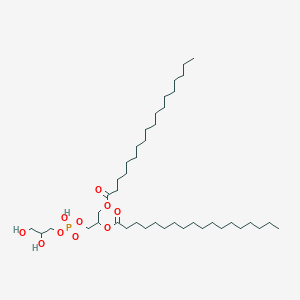![molecular formula C22H26O8 B054444 (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol CAS No. 114935-17-0](/img/structure/B54444.png)
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as "4R,5R-dihydroxy-2-methoxydioxane" and has been found to have a wide range of applications, including in the field of medicine and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol involves the inhibition of the activity of certain enzymes that are involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol in lab experiments include its potential use in the development of new anti-inflammatory and anti-cancer drugs. Its ability to inhibit the activity of COX-2 and 5-LOX makes it a potential candidate for the treatment of various inflammatory diseases and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol. These include:
1. Further research on the safety and efficacy of this compound in the treatment of various inflammatory diseases and cancer.
2. Development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
4. Investigation of the potential use of this compound in the development of new anti-viral drugs.
5. Investigation of the potential use of this compound in the development of new anti-bacterial drugs.
In conclusion, (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol is a chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of COX-2 and 5-LOX makes it a potential candidate for the treatment of various inflammatory diseases and cancer. However, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol involves several steps. The first step involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenyl)-1,3-dioxolane-4-methanol. The second step involves the reaction of this compound with sodium hydroxide to form 2-(4-methoxyphenyl)-1,3-dioxolane-4-methanol sodium salt. The third step involves the reaction of this compound with 5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxane-4,6-dione to form (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
114935-17-0 |
|---|---|
Produktname |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
Molekularformel |
C22H26O8 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C22H26O8/c1-25-15-7-3-13(4-8-15)21-27-11-17(23)19(29-21)20-18(24)12-28-22(30-20)14-5-9-16(26-2)10-6-14/h3-10,17-24H,11-12H2,1-2H3/t17-,18-,19-,20-,21?,22?/m1/s1 |
InChI-Schlüssel |
NWPMHCHSJLRWII-ZHEILYIOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2OC[C@H]([C@@H](O2)[C@H]3[C@@H](COC(O3)C4=CC=C(C=C4)OC)O)O |
SMILES |
COC1=CC=C(C=C1)C2OCC(C(O2)C3C(COC(O3)C4=CC=C(C=C4)OC)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2OCC(C(O2)C3C(COC(O3)C4=CC=C(C=C4)OC)O)O |
Synonyme |
1,3:4,6-BIS-O-(4-METHOXYBENZYLIDENE)- D-MANNITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



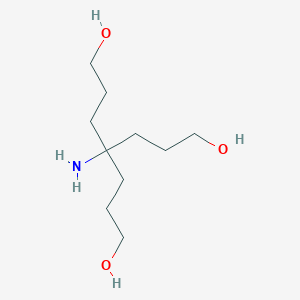
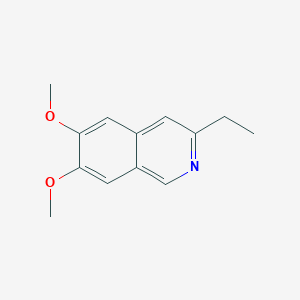
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
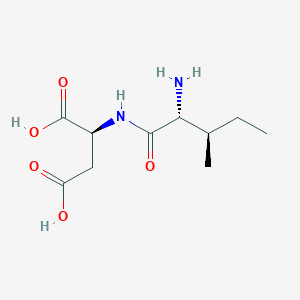
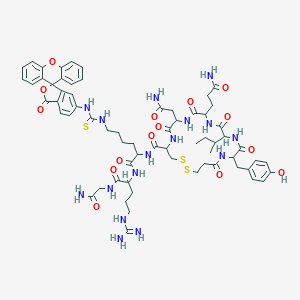
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
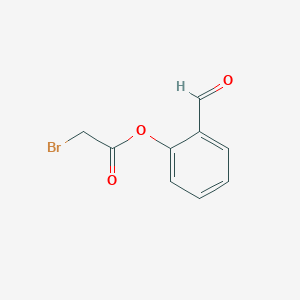
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
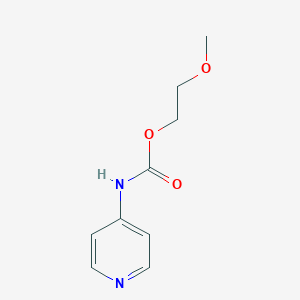
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
